molecular formula C27H31ClN4O5S B13765807 3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride CAS No. 71803-04-8

3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride

Cat. No.: B13765807
CAS No.: 71803-04-8
M. Wt: 559.1 g/mol
InChI Key: QJHIVKRBLCEQBX-UHFFFAOYSA-N
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Description

3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride is a complex organic compound with a unique structure that combines methoxy, nitro, acridinyl, and sulfonanilide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Nitration: Introduction of the nitro group into the acridine ring.

    Methoxylation: Addition of the methoxy group to the aromatic ring.

    Sulfonation: Introduction of the sulfonanilide group.

    Coupling: Coupling of the acridinylamino group with the heptanesulfonanilide moiety.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acridinyl ring can be oxidized to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield a variety of functionalized derivatives.

Scientific Research Applications

3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride involves its interaction with specific molecular targets. The nitro and acridinyl groups are known to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. The sulfonanilide moiety may enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-Methoxy-4-[(10-oxido-9-acridinyl)amino]phenyl}methanesulfonamide hydrochloride
  • N-{3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl}-1-propane sulfonamide hydrochloride

Uniqueness

3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

71803-04-8

Molecular Formula

C27H31ClN4O5S

Molecular Weight

559.1 g/mol

IUPAC Name

[4-(heptylsulfonylamino)-2-methoxyphenyl]-(3-nitroacridin-9-yl)azanium;chloride

InChI

InChI=1S/C27H30N4O5S.ClH/c1-3-4-5-6-9-16-37(34,35)30-19-12-15-24(26(17-19)36-2)29-27-21-10-7-8-11-23(21)28-25-18-20(31(32)33)13-14-22(25)27;/h7-8,10-15,17-18,30H,3-6,9,16H2,1-2H3,(H,28,29);1H

InChI Key

QJHIVKRBLCEQBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])OC.[Cl-]

Origin of Product

United States

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